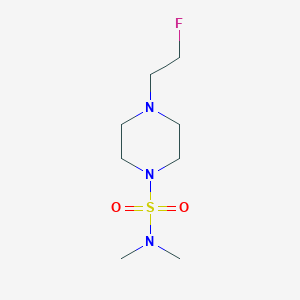

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide

Description

Properties

IUPAC Name |

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18FN3O2S/c1-10(2)15(13,14)12-7-5-11(4-3-9)6-8-12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYYMXPAJKHWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperazine with 2-fluoroethyl sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

Substitution: The fluorine atom in the 2-fluoroethyl group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Sulfonic acid derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide is being investigated as a pharmaceutical intermediate. Its structural characteristics are believed to contribute to the development of drugs with improved efficacy and reduced side effects. The sulfonamide group is particularly notable for its role in various therapeutic agents, including antibiotics and antitumor drugs.

Case Study: Antitumor Activity

Research has indicated that compounds containing similar piperazine structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of piperazine have been shown to inhibit tyrosine kinases involved in cancer progression .

Neuroscience Applications

This compound is also being explored for its potential effects on neurotransmitter systems. Studies suggest that piperazine derivatives can modulate serotonin receptors, which may lead to new treatments for mood disorders and anxiety .

Biological Target Interactions

The presence of the fluorine atom in this compound enhances its ability to interact with biological targets. Research has focused on its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.

Table 1: Biological Activities of Piperazine Derivatives

| Compound Name | Biological Target | Activity | Reference |

|---|---|---|---|

| This compound | Serotonin Receptors | Modulation | |

| Piperazine Derivative A | Kinase Inhibitor | Cytotoxicity | |

| Piperazine Derivative B | Antibacterial | MIC < 0.5 μg/mL |

Synthesis and Production

The synthesis of this compound typically involves the reaction of N,N-dimethylpiperazine with 2-fluoroethyl sulfonyl chloride under basic conditions. This method allows for the production of this compound in a laboratory setting, while industrial production may utilize continuous flow reactors for efficiency.

Specialty Chemicals

In addition to pharmaceutical applications, this compound is also being explored for use in specialty chemicals. Its unique properties may lend themselves to applications in materials science, such as the development of polymers with enhanced performance characteristics.

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry, biological research, and industrial chemistry. Ongoing research is likely to uncover further therapeutic potentials and applications in various fields. Future studies should focus on elucidating the mechanisms underlying its biological activities and exploring its efficacy in clinical settings.

Mechanism of Action

The mechanism of action of 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to altered biological activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Piperazine-Sulfonamide Derivatives

Key Findings from Comparative Studies

Impact of Fluorinated Substituents

- Metabolic Stability : The fluoroethyl group in the target compound and FE@SNAP likely reduces oxidative metabolism due to fluorine’s electron-withdrawing effects, enhancing half-life.

- Lipophilicity : Fluorinated chains increase logP values, improving membrane permeability. For example, FE@SNAP’s fluoroethyl group enhances brain penetration in MCHR1 antagonism .

Role of Heterocyclic Additions

- Pyrimidine and Quinoline Moieties: Analogs like 4-[2-(hydroxymethyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide and the quinoline-based ALDH1A1 inhibitor demonstrate that aromatic extensions enhance target engagement. The quinoline derivative’s IC50 of 6.0 nM for ALDH1A1 suggests strong enzyme inhibition via π-π stacking interactions.

Sulfonamide Functionality

- The sulfonamide group facilitates hydrogen bonding with enzyme active sites. In ALDH1A1 inhibitors, this group likely interacts with catalytic residues, contributing to sub-µM potency .

Biological Activity

4-(2-Fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide is a compound with significant potential in medicinal chemistry. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₉H₁₄F N₃O₂S

- Molecular Weight : 233.29 g/mol

The presence of the fluoroethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with various targets.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds in the piperazine class have shown inhibitory effects on enzymes such as acetylcholinesterase and tyrosinase. This suggests that this compound may also exhibit enzyme inhibition properties, which could be explored further in pharmacological studies .

- Antimicrobial Activity : Piperazine derivatives have demonstrated significant antimicrobial effects against various pathogens. The sulfonamide moiety in this compound may contribute to its antibacterial properties by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Pharmacological Profile

Recent studies have highlighted the pharmacological potential of this compound:

- Antibacterial Activity : Preliminary evaluations indicate that this compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Comparative studies suggest that it may be more effective than traditional antibiotics in certain contexts .

- Antitumor Effects : The compound has been investigated for its potential antitumor effects, particularly against IDH1 mutant cancers. In vitro studies have shown that it may inhibit tumor cell proliferation via apoptotic pathways .

Case Studies and Research Findings

Several key studies have explored the biological activity of related piperazine compounds, providing insights into the potential efficacy of this compound:

Q & A

Basic: What are the optimal synthetic routes for 4-(2-fluoroethyl)-N,N-dimethylpiperazine-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves coupling a piperazine core with a fluorinated ethyl group and sulfonamide moiety. Key steps include:

- Nucleophilic substitution : Reacting N,N-dimethylpiperazine with 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the fluoroethyl group .

- Sulfonylation : Treating the intermediate with sulfonating agents (e.g., sulfonyl chlorides) in anhydrous dichloromethane (DCM) with a base like triethylamine to form the sulfonamide .

- Optimization : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 for sulfonylation), and inert atmospheres (N₂ or Ar) minimize side reactions. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Basic: What analytical techniques are critical for structural confirmation and purity assessment of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., dimethyl groups at δ 2.2–2.4 ppm, sulfonamide S=O at δ 3.1–3.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₈H₁₇FN₃O₂S: calc. 242.1024, obs. 242.1028) .

- HPLC-PDA : Purity >98% via reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the fluoroethyl group in receptor binding?

Answer:

- Fluorine’s electronic effects : The electron-withdrawing fluoroethyl group enhances sulfonamide’s hydrogen-bonding capacity with targets like serotonin receptors (5-HT₁A/2A) .

- Comparative analogs : Synthesize non-fluorinated (e.g., ethyl) or bulkier (e.g., trifluoroethyl) derivatives. Test affinity via radioligand binding assays (IC₅₀ values) .

- Molecular docking : Use software like AutoDock Vina to model interactions with receptor active sites (e.g., π-π stacking with Phe residues in 5-HT receptors) .

Advanced: How should researchers address contradictory data in reported biological activities (e.g., serotonin vs. dopamine receptor affinities)?

Answer:

- Assay standardization : Ensure consistent receptor isoforms (e.g., human 5-HT₁A vs. rat), ligand concentrations, and buffer conditions (e.g., Mg²⁺ for G-protein coupling) .

- Control compounds : Include reference ligands (e.g., WAY-100635 for 5-HT₁A) to validate assay sensitivity .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or species-specific effects .

Advanced: What computational strategies predict metabolic stability and toxicity of this compound?

Answer:

- In silico ADMET : Use tools like SwissADME to predict CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the piperazine ring) .

- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to estimate hepatotoxicity risks based on sulfonamide-related structural alerts .

- Metabolite identification : Simulate Phase I/II metabolism (e.g., fluoroethyl → hydroxylation) via Schrödinger’s Metabolism Module .

Advanced: How can in vitro-in vivo discrepancies in pharmacokinetic data be resolved?

Answer:

- Physiologically-based pharmacokinetic (PBPK) modeling : Incorporate parameters like plasma protein binding (PPB) and tissue distribution (e.g., brain penetration via LogP ~2.5) .

- Species scaling : Adjust clearance rates using allometric scaling (e.g., mouse-to-human conversion with a 12.3× factor) .

- Formulation testing : Evaluate bioavailability enhancements via nanoemulsions or prodrug strategies (e.g., esterification of sulfonamide) .

Advanced: What strategies optimize selectivity for specific receptor subtypes (e.g., 5-HT₁A over α₁-adrenergic receptors)?

Answer:

- Substituent tuning : Introduce steric hindrance (e.g., ortho-methyl on the piperazine) to block off-target binding .

- Pharmacophore mapping : Align key features (e.g., sulfonamide as H-bond acceptor, fluoroethyl as hydrophobic probe) using MOE software .

- Functional assays : Measure cAMP inhibition (5-HT₁A) vs. calcium flux (α₁-adrenergic) to quantify selectivity ratios .

Advanced: How can researchers design analogs to improve blood-brain barrier (BBB) penetration?

Answer:

- Lipophilicity optimization : Target LogD 1.5–2.5 (via ClogP calculations) by modifying substituents (e.g., replacing dimethyl groups with trifluoromethyl) .

- P-glycoprotein (P-gp) efflux avoidance : Reduce molecular weight (<450 Da) and hydrogen bond donors (≤2) .

- In situ perfusion models : Quantify BBB permeability in rodents using LC-MS/MS-based brain/plasma ratio measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.